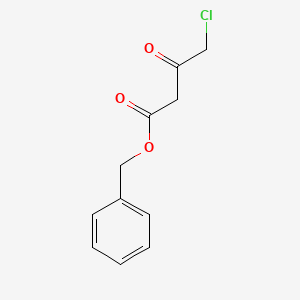

Benzyl 4-chloro-3-oxobutanoate

Übersicht

Beschreibung

Benzyl 4-chloro-3-oxobutanoate: is an organic compound with the molecular formula C11H11ClO3. It is a derivative of butanoic acid, featuring a benzyl ester group, a chlorine atom, and a ketone functional group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Claisen Condensation: Benzyl 4-chloro-3-oxobutanoate can be synthesized via Claisen condensation, where ethyl acetoacetate reacts with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to form the desired product.

Industrial Production Methods: On an industrial scale, the compound can be produced by treating diketene with benzyl alcohol in the presence of a catalyst. This method ensures high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Benzyl 4-chloro-3-oxobutanoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols, such as benzyl 4-chloro-3-hydroxybutanoate, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products Formed:

Oxidation: Benzyl 4-chloro-3-oxobutanoic acid.

Reduction: Benzyl 4-chloro-3-hydroxybutanoate.

Substitution: Benzyl 4-amino-3-oxobutanoate or benzyl 4-thio-3-oxobutanoate.

Wissenschaftliche Forschungsanwendungen

Biocatalytic Applications

Benzyl 4-chloro-3-oxobutanoate serves as a substrate in biocatalytic processes, particularly in the enantioselective reduction to produce chiral compounds.

Case Study: Enantioselective Reduction

- A study demonstrated the use of different microorganisms for the enantioselective reduction of benzyl acetoacetate, a related compound. The yeast Hansenula sp. achieved a conversion rate of 85% with an enantiomeric excess (ee) of 97% within 24 hours .

- The immobilization of Kluyveromyces marxianus cells in calcium alginate spheres resulted in superior stability and conversion rates, indicating potential industrial applications for producing chiral β-hydroxy esters .

Synthetic Chemistry

This compound is utilized in the synthesis of various pharmaceutical intermediates. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex molecules.

Synthesis of Ethyl Derivatives

- Research has shown that the synthesis of ethyl 2-(4-halobenzyl)-3-oxobutanoate can be achieved through the addition of substituted benzyl bromides to potassium tert-butoxide in THF, followed by refluxing . This method highlights its utility in generating compounds with diverse pharmacological activities.

Pharmacological Insights

The pharmacological properties of this compound derivatives have been explored using predictive models.

Pharmacological Activity Predictions

- Compounds derived from this compound have been predicted to exhibit various biological activities, including:

These activities suggest potential therapeutic applications in treating conditions related to metabolic and neuromuscular disorders.

Industrial Applications

The compound's derivatives are also being researched for their potential industrial applications, particularly in the synthesis of L-carnitine.

Industrial Synthesis Process

- A patent describes an industrial process involving the reduction of 4-chloro-3-oxobutyrate using ruthenium catalysts to yield L-carnitine . This illustrates the compound's relevance in large-scale pharmaceutical production.

Data Tables

| Application Area | Details |

|---|---|

| Biocatalysis | Enantioselective reduction using Hansenula sp. (97% ee) |

| Synthetic Chemistry | Synthesis of ethyl derivatives via nucleophilic substitution |

| Pharmacological Activity | Predicted activities: L-glucuronate reductase inhibitor, neuromuscular blocking agent |

| Industrial Use | Production of L-carnitine via ruthenium-catalyzed reduction |

Wirkmechanismus

Molecular Targets and Pathways:

- The compound exerts its effects through interactions with various enzymes and receptors in biological systems.

- It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups.

- The ketone and ester functionalities play a crucial role in its reactivity and interactions with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-chloro-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a benzyl ester group.

Methyl 4-chloro-3-oxobutanoate: Similar structure but with a methyl ester group instead of a benzyl ester group.

Benzyl acetoacetate: Similar structure but without the chlorine atom.

Uniqueness:

- Benzyl 4-chloro-3-oxobutanoate is unique due to the presence of both a benzyl ester group and a chlorine atom, which confer distinct reactivity and properties compared to its analogs.

- The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Biologische Aktivität

Benzyl 4-chloro-3-oxobutanoate is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial and antioxidant properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHClO. The compound features a benzyl group, a chloro-substituted carbonyl, and an ester functional group. Its structure allows for various chemical reactions, making it a versatile compound in synthetic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with essential metabolic processes.

Antioxidant Activity

In addition to antimicrobial properties, this compound has demonstrated antioxidant activity . Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Preliminary studies suggest that this compound can scavenge free radicals effectively, contributing to its potential therapeutic applications.

Structure-Activity Relationship

The structure-function relationship of this compound has been explored to optimize its biological efficacy. Modifications on the benzyl or chloro groups could enhance its antimicrobial and antioxidant activities. For instance, derivatives with different substituents have shown varied levels of biological activity, indicating that specific structural features are critical for efficacy.

Case Studies

- Antimicrobial Screening : A comprehensive study tested various derivatives of this compound against standard bacterial strains. Results indicated that certain derivatives exhibited enhanced antibacterial properties compared to the parent compound, with minimum inhibitory concentrations (MICs) significantly lower than those of commonly used antibiotics .

- Antioxidant Evaluation : In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cultured human cells. The compound's ability to lower reactive oxygen species (ROS) levels suggests its potential use as a therapeutic agent in oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Unique Aspects |

|---|---|---|---|

| This compound | High | Moderate | Chlorine substitution enhances activity |

| Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate | Moderate | Low | Different reactivity patterns |

| Benzyl acetoacetate | Low | Moderate | Common precursor with less efficacy |

| Benzyl 3-hydroxybutanoate | Moderate | High | Hydroxyl group increases antioxidant capacity |

Eigenschaften

IUPAC Name |

benzyl 4-chloro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c12-7-10(13)6-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJGDSYLHMOGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573860 | |

| Record name | Benzyl 4-chloro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32807-27-5 | |

| Record name | Benzyl 4-chloro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.